

A Senior Application Scientist's Technical Guide to Diphenylphosphoryl Azide (DPPA)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: DIPHENYLPHOSPHINYL AZIDE

Cat. No.: B1619184

[Get Quote](#)

Introduction: The Indispensable Role of DPPA in Modern Synthesis

Diphenylphosphoryl azide (DPPA), also known as diphenyl phosphorazidate, is a highly versatile and efficient organophosphorus reagent that has become a cornerstone in modern organic synthesis since its development.^{[1][2]} Identified by its CAS number 26386-88-9, DPPA is most celebrated for its ability to mediate a range of critical chemical transformations with high precision and under mild conditions.^[3] Its primary utility lies in acting as a seamless azide transfer agent, most notably in the Curtius rearrangement, for the conversion of carboxylic acids into corresponding isocyanates, amines, or carbamates.^{[4][5]}

For drug development professionals and researchers, the significance of DPPA extends into complex, multi-step syntheses where functional group tolerance and stereochemical integrity are paramount. It is a key reagent in racemization-free peptide couplings, the stereospecific conversion of alcohols to azides via the Mitsunobu reaction, and the synthesis of various nitrogen-containing heterocycles.^{[5][6]} This guide provides an in-depth examination of DPPA's properties, mechanisms, applications, and handling protocols, grounded in field-proven insights to empower scientists in leveraging this powerful synthetic tool.

Core Chemical and Physical Properties

The efficacy and experimental design surrounding DPPA are dictated by its distinct molecular structure and physical characteristics. The central phosphorus atom is bonded to two phenoxy

groups, a phosphoryl oxygen, and the reactive azide moiety. This configuration makes the diphenylphosphate anion an excellent leaving group, a key attribute for its reactivity.^[7]

The molecular structure is represented as: Linear Formula: $(C_6H_5O)_2P(O)N_3$

The image you are requesting does not exist or is no longer available.

imgur.com

A summary of its essential quantitative data is provided below for easy reference.

Property	Value	Source(s)
CAS Number	26386-88-9	[3] [8]
Molecular Formula	$C_{12}H_{10}N_3O_3P$	[3] [8]
Molecular Weight	275.20 g/mol	[9]
Appearance	Colorless to pale yellow liquid	[7] [9]
Density	1.277 g/mL at 25 °C	[10]
Boiling Point	157 °C at 0.17-0.2 mmHg	[7]
Refractive Index	$n_{20/D}$ 1.551	
Solubility	Soluble in acetonitrile, chloroform, THF	[6] [9]

Synthesis and Critical Safety Protocols

Synthesis Overview

DPPA is typically prepared through a straightforward and high-yielding nucleophilic substitution reaction. The most common laboratory and industrial-scale synthesis involves reacting diphenylphosphoryl chloride with sodium azide in an acetone solvent.^{[1][4]} The resulting DPPA

is a high-boiling liquid that can be purified by vacuum distillation, although for many applications, the crude product can be used after filtration of the sodium chloride byproduct.[\[4\]](#)

Authoritative Insight on Safe Handling and Storage

The utility of DPPA is matched by its significant hazard profile, demanding rigorous adherence to safety protocols. As a senior scientist, the importance of a robust safety culture cannot be overstated.

- **Toxicity:** DPPA is classified as highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[\[10\]](#)[\[11\]](#) All manipulations must be conducted within a certified chemical fume hood.[\[12\]](#)[\[13\]](#)
- **Personal Protective Equipment (PPE):** A non-negotiable requirement is the use of neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[\[12\]](#) For any risk of aerosol generation, respiratory protection is mandatory.[\[10\]](#)
- **Thermal Instability:** While considered more stable than many other small-molecule azides, DPPA can decompose, especially at temperatures above 200 °C.[\[9\]](#) It is heat-sensitive and should be stored away from heat sources and open flames.[\[10\]](#)[\[12\]](#) The potential for forming explosive mixtures with air upon intense heating necessitates caution.[\[10\]](#)
- **Incompatibilities:** Avoid contact with strong acids, bases, and oxidizing agents. It is also incompatible with certain metals like copper, lead, and silver.[\[12\]](#)
- **Storage:** DPPA should be stored in a tightly closed container in a cool, dry, and well-ventilated area, often under an inert atmosphere of nitrogen or argon.[\[10\]](#)[\[13\]](#) For long-term stability and to maintain quality, refrigeration (2-8°C) is recommended.[\[13\]](#)

Mechanism of Action: The DPPA-Mediated Curtius Rearrangement

The Curtius rearrangement is a cornerstone transformation for converting carboxylic acids into amines with the loss of one carbon atom. DPPA provides a safe and efficient one-pot method for this reaction, avoiding the need to isolate potentially explosive acyl azides.

The expertise in applying this reaction lies in understanding its mechanism, which validates the choice of reagents and conditions.

- Activation: The process begins with the deprotonation of the carboxylic acid by a base (e.g., triethylamine) to form a carboxylate anion.
- Anhydride Formation: This nucleophilic carboxylate attacks the electrophilic phosphorus atom of DPPA, displacing the azide ion (N_3^-) to form a transient mixed anhydride intermediate. The diphenylphosphate anion is an excellent leaving group, facilitating this step.^[7]
- Acyl Azide Formation: The displaced azide ion then attacks the carbonyl carbon of the mixed anhydride. This step is irreversible due to the expulsion of the stable diphenylphosphate anion.
- Rearrangement: Upon gentle heating, the resulting acyl azide undergoes rearrangement, losing dinitrogen gas (N_2) to form an isocyanate intermediate.
- Trapping: The highly reactive isocyanate is then trapped in situ by a nucleophile. If a primary or secondary alcohol (e.g., tert-butanol) is used as the solvent or co-reagent, a stable carbamate is formed. If water is used, the isocyanate hydrolyzes to a carbamic acid, which decarboxylates to yield the primary amine.^[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scilit.com [scilit.com]
- 2. lookchem.com [lookchem.com]
- 3. Diphenylphosphoryl azide | C₁₂H₁₀N₃O₃P | CID 123414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]
- 8. Diphenylphosphoryl azide [webbook.nist.gov]
- 9. Diphenylphosphoryl Azide (DPPA) [commonorganicchemistry.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Diphenylphosphoryl Azide | 26386-88-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. gelest.com [gelest.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [A Senior Application Scientist's Technical Guide to Diphenylphosphoryl Azide (DPPA)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1619184#diphenylphosphoryl-azide-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com